1-(Cyclohex-3-en-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(3,4,5-trimethoxybenzyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound may bind to specific molecular targets, triggering a cascade of biochemical events that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3,4-Methylenedioxybenzyl)piperazine: Investigated for its psychoactive effects.
1-(4-Methoxybenzyl)piperazine: Studied for its potential therapeutic applications.
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of both a cyclohexenyl and a trimethoxybenzyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C21H32N2O3 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H32N2O3/c1-24-19-13-18(14-20(25-2)21(19)26-3)16-23-11-9-22(10-12-23)15-17-7-5-4-6-8-17/h4-5,13-14,17H,6-12,15-16H2,1-3H3 |
InChI Key |
YAMIXNQGODBAGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3CCC=CC3 |
Origin of Product |
United States |
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